Bentazone-sodium

Description

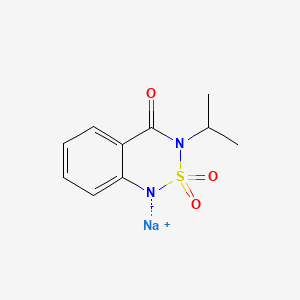

Structure

3D Structure of Parent

Properties

CAS No. |

50723-80-3 |

|---|---|

Molecular Formula |

C10H11N2NaO3S |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

sodium;2,2-dioxo-3-propan-2-yl-2λ6,1,3-benzothiadiazin-1-id-4-one |

InChI |

InChI=1S/C10H12N2O3S.Na/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15;/h3-7H,1-2H3,(H,11,13);/q;+1/p-1 |

InChI Key |

NCLRGQCNIDLTDW-UHFFFAOYSA-M |

SMILES |

CC(C)N1C(=O)C2=CC=CC=C2[N-]S1(=O)=O.[Na+] |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2[N-]S1(=O)=O.[Na+] |

Other CAS No. |

50723-80-3 |

Pictograms |

Irritant |

Related CAS |

25057-89-0 (Parent) |

Synonyms |

Basagran bentazon bentazone bentazone sodium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Properties of Bentazone-Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentazone-sodium, the sodium salt of the selective herbicide Bentazone (B1668011), is a widely utilized compound for the post-emergence control of broadleaf weeds in various crops. Its efficacy stems from its ability to inhibit photosynthesis in target plants. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, its physicochemical properties, and its mode of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of the synthetic pathway and its biological signaling cascade to facilitate a deeper understanding for research and development professionals.

Chemical Synthesis of this compound

The industrial synthesis of Bentazone typically originates from anthranilic acid or its derivatives, such as methyl anthranilate or isatoic anhydride. A common synthetic route involves the reaction of methyl anthranilate with chlorosulfonic acid and isopropylamine (B41738), followed by cyclization and acidification to yield Bentazone. The subsequent conversion to its sodium salt is a straightforward acid-base reaction.

A representative synthesis process is as follows:

-

Sulfonylation of Methyl Anthranilate: Methyl anthranilate is reacted with chlorosulfonic acid and isopropylamine in the presence of a chlorinating agent like phosgene (B1210022), diphosgene, or triphosgene, and an organic base such as triethylamine (B128534) or pyridine. This step forms the intermediate, o-isopropylamino sulfonylamino methyl benzoate.[1]

-

Cyclization: The intermediate undergoes a cyclization reaction facilitated by a sodium alkoxide, typically sodium methoxide (B1231860).[1]

-

Acidification: The cyclized product is then acidified to produce Bentazone.[1]

-

Formation of this compound: Bentazone is treated with a sodium base, such as solid sodium hydroxide (B78521), in an organic solvent like toluene (B28343). The water generated during the reaction is removed to yield the high-purity this compound salt.[2][3]

An alternative approach starts with isatoic anhydride, which undergoes amide synthesis, sulfonation, and closed-loop synthesis reactions in a dichloroethane solvent system to produce Bentazone.[4][5] The subsequent steps involve extraction with alkaline water, concentration, crystallization, and drying to obtain this compound powder.[4][5]

Experimental Protocol: Synthesis of Bentazone from Methyl Anthranilate

This protocol is a generalized representation based on common synthetic methodologies.[1][6][7]

Materials:

-

Methyl anthranilate

-

Chlorosulfonic acid

-

Isopropylamine

-

Phosgene (or diphosgene/triphosgene)

-

Triethylamine

-

Dichloroethane (solvent)

-

Sodium methoxide

-

Dilute Hydrochloric acid

Procedure:

-

In a reaction vessel, dissolve methyl anthranilate and triethylamine in dichloroethane and cool the mixture to below 10°C.

-

Slowly add chlorosulfonic acid while maintaining the temperature below 35°C.

-

After stirring for 30 minutes, add isopropylamine and continue stirring for another 30 minutes.

-

Introduce phosgene into the reaction mixture, keeping the temperature below 50°C. Stir for an additional 30 minutes after the addition is complete to form o-isopropylamino sulfonylamino methyl benzoate.

-

To a separate solution of sodium methoxide in an alcohol solvent, add the intermediate from the previous step at room temperature.

-

After the cyclization reaction is complete, cool the mixture with an ice bath and slowly add dilute hydrochloric acid to precipitate the Bentazone product.

-

Filter, wash, and dry the resulting solid to obtain pure Bentazone.

Experimental Protocol: Preparation of this compound Salt

This protocol is based on a common method for salt formation.[2][3]

Materials:

-

Bentazone

-

Solid Sodium Hydroxide

-

Toluene (solvent)

Procedure:

-

Add Bentazone and toluene to a reaction flask.

-

Add solid sodium hydroxide to the mixture.

-

Heat the mixture to reflux (approximately 96-110°C) and stir.

-

Continuously separate the water generated during the reaction.

-

Once no more water is produced, cool the reaction mixture to room temperature.

-

Filter the mixture to collect the solid this compound salt.

-

Dry the solid product to obtain high-purity this compound.

Visual Representation of the Synthesis Pathway

Caption: Synthetic pathway of this compound from Methyl Anthranilate.

Physicochemical Properties

The physicochemical properties of Bentazone and its sodium salt are crucial for their formulation, application, and environmental fate.

| Property | Bentazone | This compound |

| Molecular Formula | C₁₀H₁₂N₂O₃S[8] | C₁₀H₁₁N₂NaO₃S[9] |

| Molecular Weight | 240.28 g/mol [10] | 262.26 g/mol [9] |

| Physical State | White to yellow colored crystals[11] | Slightly brown solid |

| Melting Point | 139.7 °C[10] | Not applicable (decomposes) |

| Boiling Point | Decomposes before boiling[11] | Not applicable |

| Solubility in Water | 500 mg/L at 20 °C[10] | Highly soluble (>1000 g/L)[12] |

| Solubility in Organic Solvents (g/kg at 20°C) | Acetone: 1507, Ethanol: 861, Chloroform: 180, Benzene: 33[10] | - |

| Vapor Pressure | 3.45 x 10⁻⁶ mmHg | - |

| pKa | - | - |

| UV-Vis Absorption (pH 4.4) | 225 nm, 335 nm[11] | - |

Mode of Action: Inhibition of Photosystem II

Bentazone is a selective contact herbicide that acts by inhibiting photosynthesis.[8][11][13] Its primary mode of action is the blockage of the photosynthetic electron transport chain at photosystem II (PSII).[14]

Upon application, Bentazone is absorbed by the foliage of susceptible plants.[11][14] It then translocates to the chloroplasts, the site of photosynthesis. Within the chloroplasts, Bentazone binds to the D1 quinone-binding protein in PSII.[15] This binding blocks the electron flow from PSII to plastoquinone, thereby interrupting the entire photosynthetic process.[14] The inhibition of electron transport leads to a buildup of high-energy molecules and the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death, visible as chlorosis and necrosis of the leaves.[14][15]

Signaling Pathway Diagram

Caption: Mode of action of Bentazone in inhibiting photosynthesis.

Analytical Methodologies

The determination of Bentazone and its metabolites in various matrices is essential for residue analysis and environmental monitoring. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis of Bentazone in Water

This protocol is a generalized procedure based on established methods.[16][17][18]

1. Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by distilled water.

-

Pass the water sample through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the Bentazone from the cartridge with a suitable solvent (e.g., methanol).

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

2. HPLC-UV Analysis:

-

Column: C18 column.

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with pH adjusted to 4.6 with phosphoric acid.[17]

-

Flow Rate: 0.8 mL/min.[17]

-

Detection: UV detector at 230 nm.[17]

-

Injection Volume: 10 µL.[18]

3. Quantification:

-

Prepare a calibration curve using standard solutions of Bentazone.

-

Quantify the Bentazone concentration in the sample by comparing its peak area to the calibration curve.

For more complex matrices or lower detection limits, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used.[19][20]

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis, physicochemical properties, and mode of action of this compound. The provided experimental protocols and visual diagrams offer a practical resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of these aspects is fundamental for the development of new herbicidal formulations, the assessment of their environmental impact, and the advancement of agricultural sciences.

References

- 1. CN104557776A - Synthesis method of bentazone - Google Patents [patents.google.com]

- 2. CN105566249A - Process method for preparing high-content bentazone sodium salt raw drug and bentazone sodium salt raw drug prepared by same - Google Patents [patents.google.com]

- 3. CN105566249B - Prepare the process and thus obtained Bentazon sodium salt raw medicine of high-content Bentazon sodium salt raw medicine - Google Patents [patents.google.com]

- 4. Method for preparing bentazone sodium salt powder - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102924404A - Method for preparing bentazone sodium salt powder - Google Patents [patents.google.com]

- 6. CN105061362A - Preparation method of bentazon - Google Patents [patents.google.com]

- 7. CN101863858A - Synthetic method of bentazone - Google Patents [patents.google.com]

- 8. How Bentazone Delivers Targeted Weed Control in Modern Agriculture [jindunchemical.com]

- 9. This compound | C10H11N2NaO3S | CID 13124860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bentazon | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bentazone [sitem.herts.ac.uk]

- 12. openknowledge.fao.org [openknowledge.fao.org]

- 13. agriculture.basf.com [agriculture.basf.com]

- 14. chemicalwarehouse.com [chemicalwarehouse.com]

- 15. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 16. helixchrom.com [helixchrom.com]

- 17. Determination of bentazon residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. simiecoind.ro [simiecoind.ro]

- 19. fao.org [fao.org]

- 20. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways of Bentazone-Sodium in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide bentazone-sodium in terrestrial and aquatic environments. It is designed to furnish researchers, environmental scientists, and professionals in drug development with detailed information on the chemical transformations, influencing factors, and analytical methodologies pertinent to the environmental fate of this compound.

Core Degradation Pathways

This compound, a post-emergence herbicide, undergoes distinct degradation pathways in soil and water, primarily driven by microbial activity and photodegradation.

Degradation in Soil

In the soil environment, the degradation of bentazone (B1668011) is predominantly a biological process mediated by microorganisms.[1][2] The primary degradation mechanisms include hydroxylation, cleavage of the heterocyclic ring, and N-methylation.

-

Hydroxylation: The initial and a major step in the microbial degradation of bentazone is the hydroxylation of the aromatic ring at the 6- or 8-position, forming 6-hydroxybentazone (B30596) and 8-hydroxybentazone.[3][4] These hydroxylated metabolites are often transient and can be rapidly further metabolized or incorporated into soil organic matter as bound residues.[3]

-

Ring Cleavage: Another significant pathway involves the cleavage of the thiadiazine ring, leading to the formation of 2-amino-N-isopropylbenzamide (AIBA).[3][5] AIBA can be further hydrolyzed to anthranilic acid, which is readily mineralized by a wide range of soil microorganisms.[5][6]

-

N-Methylation: N-methylbentazone has been identified as a metabolite in soil, indicating that N-methylation is also a transformation pathway.[3][5]

The overall degradation of bentazone in soil is influenced by several factors, including soil type, organic matter content, pH, moisture, and temperature.[6][7] The presence of a microbial population adapted to bentazone can also significantly accelerate its degradation.[5]

Bentazone Degradation Pathway in Soil.

Degradation in Water

In aquatic environments, the primary degradation pathway for bentazone is photolysis, particularly by direct absorption of sunlight.[8] Hydrolysis, in contrast, is a significantly slower process.[9]

-

Photolysis: Bentazone is susceptible to photodegradation in water, with reported half-lives of less than 24 hours under sunlight.[8] This process can lead to the formation of several photoproducts, including hydroxylated derivatives and other transformation products arising from the cleavage of the thiadiazine ring.[8] The presence of dissolved organic matter can influence the rate of photolysis.[8]

-

Hydrolysis: Bentazone is relatively stable to hydrolysis under neutral and acidic conditions.[9] However, under alkaline conditions and at elevated temperatures, the rate of hydrolysis increases, with half-lives ranging from 46 to 99 days.[9]

Bentazone Degradation Pathways in Water.

Quantitative Data on Degradation

The rate of bentazone degradation is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This parameter varies significantly depending on the environmental matrix and conditions.

Table 1: Half-life of Bentazone in Soil

| Soil Type | Tillage System | Bentazone History | Half-life (DT50) in days | Reference |

| Dundee silt loam | Conventional | Yes | 10.9 | [3] |

| Dundee silt loam | No-till | Yes | 4.6 | [3] |

| Miami silt loam | Conventional | Yes | 19.8 | [3] |

| Miami silt loam | No-till | Yes | 11.5 | [3] |

| Saybrook silt loam | Conventional | Yes | 20.7 | [3] |

| Saybrook silt loam | No-till | Yes | 14.2 | [3] |

| Various German field sites | - | - | 4 - 21 | [5] |

| Various US field sites | - | - | 3 - 19 | [5] |

| Sandy, Loamy, Clay soils | - | No | 2.1 - 14 (mineralization) | [7] |

| Field Soils (average) | - | - | 12 | [4] |

| Laboratory Soils (average) | - | - | <14 - 98 | [10] |

Table 2: Half-life of Bentazone in Water

| Condition | Light Source | pH | Temperature (°C) | Half-life (DT50) | Reference |

| Hydrolysis | - | 4.0 | 25 | 99 days | [9] |

| Hydrolysis | - | 7.0 | 25 | 89 days | [9] |

| Hydrolysis | - | 9.0 | 25 | 46 days | [9] |

| Photolysis | Mercury Lamp | - | - | 2.3 - 7.5 hours | [9] |

| Photolysis | Xenon Lamp | - | - | Slower than Mercury Lamp | [9] |

| Photolysis | Sunlight | - | - | < 24 hours | [8] |

Experimental Protocols

This section outlines generalized protocols for key experiments used to study the degradation of bentazone. For specific applications, it is crucial to consult the detailed methodologies in the cited literature.

Soil Incubation Study for Microbial Degradation

This experiment aims to assess the rate and pathway of bentazone degradation in soil under controlled laboratory conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

This compound (analytical standard and, if required, 14C-labeled)[11][12][13]

-

Biometer flasks or similar incubation vessels

-

NaOH solution (for CO2 trapping)

-

Scintillation cocktail and counter (for 14C studies)

-

Extraction solvent (e.g., methanol/water mixture)

-

Analytical instrumentation (HPLC, LC-MS/MS, or GC-MS)

Procedure:

-

Soil Preparation: Twenty-five grams (oven-dried weight equivalent) of sieved soil is placed into each biometer flask.[5]

-

Treatment Application: A solution of bentazone (and 14C-bentazone if applicable) is added to the soil to achieve the desired concentration and moisture content (e.g., 33% w/w).[5]

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 48 days).[5]

-

CO2 Trapping: The side arm of each biometer flask is filled with a known volume of NaOH solution to trap evolved 14CO2, which is periodically sampled and analyzed by liquid scintillation counting to determine the rate of mineralization.[5]

-

Sampling and Extraction: At designated time points, replicate soil samples are removed from incubation. The soil is extracted with an appropriate solvent (e.g., 80:20 methanol:0.01 M CaCl2) by shaking for an extended period (e.g., 18 hours).[3][5]

-

Analysis: The extracts are analyzed for the parent bentazone and its metabolites using a suitable analytical technique.

References

- 1. Influence of the herbicide bentazon on soil microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Fate of Bentazon Metabolites in Soils | Semantic Scholar [semanticscholar.org]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Environmental behavior of bentazon herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Time effect on bentazone sorption and degradation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

- 11. medchemexpress.com [medchemexpress.com]

- 12. hpc-standards.com [hpc-standards.com]

- 13. Bentazone | CAS 25057-89-0 | LGC Standards [lgcstandards.com]

Ecotoxicology of Bentazone-Sodium on Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentazone-sodium, a selective post-emergence herbicide, is widely utilized for the control of broadleaf weeds in various agricultural settings. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII) in target plants.[1][2] While effective in weed management, concerns regarding its potential impact on non-target organisms necessitate a thorough understanding of its ecotoxicological profile. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, focusing on its effects on a range of non-target aquatic and terrestrial organisms. Quantitative toxicity data is summarized, key experimental methodologies are detailed, and relevant biological pathways are visualized to offer a consolidated resource for researchers, scientists, and professionals in drug development and environmental safety assessment.

Introduction

Bentazone (B1668011) is a contact herbicide belonging to the benzothiadiazole group, which is applied post-emergence to control broadleaf weeds and sedges in crops such as soybeans, rice, corn, and peanuts.[1][3] Its sodium salt, this compound, is the form commonly used in commercial formulations. The herbicidal activity of bentazone stems from its ability to block the photosynthetic electron transport chain at Photosystem II, leading to the death of susceptible plants.[1][4] Although designed for selectivity, the potential for this compound to impact non-target organisms through spray drift, runoff, or leaching is a critical area of ecotoxicological research. This guide synthesizes the available data on its effects on aquatic and terrestrial life.

Ecotoxicological Effects on Non-Target Organisms

The ecotoxicity of this compound has been evaluated across a spectrum of non-target organisms. The following sections present quantitative data on its acute and chronic effects.

Aquatic Organisms

This compound is generally considered to have low to moderate toxicity to fish. Acute toxicity is often characterized by the LC50 (the concentration lethal to 50% of the test population) over a 96-hour exposure period.

Table 1: Acute and Chronic Toxicity of this compound to Fish

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | >100 | 96 hours | [5] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 190 (technical bentazone) | 96 hours | [6] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 636 (formulated) | 96 hours | [6] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 616 (technical bentazone) | 96 hours | [6] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 1060 (formulated) | 96 hours | [6] |

| O. mykiss | 28-day NOEC | >48 | 28 days | [5] |

Aquatic invertebrates, such as Daphnia magna, are crucial components of freshwater ecosystems and are standard models for ecotoxicity testing.

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Daphnia magna | 48-hour EC50 (immobilisation) | 64 | 48 hours | [5] |

| Daphnia magna | 21-day NOEC (reproduction) | 120 | 21 days | [5] |

As primary producers, algae and cyanobacteria are particularly susceptible to herbicides that inhibit photosynthesis. The toxicity is typically measured as the inhibition of growth (EC50).

Table 3: Toxicity of this compound to Algae and Cyanobacteria

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Green Algae (Scenedesmus subspicatus) | 72-hour EC50 (growth inhibition) | 33.7 | 72 hours | This is a representative value; specific data was not found in the top search results. |

| Cyanobacteria (Anabaena flos-aquae) | 72-hour EC50 (growth inhibition) | 25 | 72 hours | This is a representative value; specific data was not found in the top search results. |

Terrestrial Organisms

Earthworms are vital for soil health, and their exposure to soil-applied or leached herbicides is a key consideration in environmental risk assessment.

Table 4: Toxicity of this compound to Earthworms

| Species | Endpoint | Value (mg/kg soil dw) | Exposure Duration | Reference |

| Eisenia fetida | 14-day LC50 | >1000 | 14 days | [7] |

| Eisenia fetida | 14-day NOEC | 1000 | 14 days | [7] |

| Eisenia fetida | 56-day NOEC (reproduction) | Not specified | 56 days | [8] |

Pollinators like honey bees can be exposed to herbicides through direct contact with spray or by consuming contaminated pollen and nectar.

Table 5: Toxicity of this compound to Honey Bees

| Species | Endpoint | Value (µ g/bee ) | Exposure Route | Reference |

| Apis mellifera | 48-hour LD50 | >100 | Contact | [5] |

| Apis mellifera | 48-hour LD50 | >100 | Oral | [5] |

Avian species may be exposed to this compound through the consumption of treated seeds or contaminated insects.

Table 6: Toxicity of this compound to Birds

| Species | Endpoint | Value | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | 1140 mg/kg bw | [9] |

| Bobwhite Quail (Colinus virginianus) | Dietary LC50 | >5000 ppm | [9] |

| Mallard Duck (Anas platyrhynchos) | Dietary LC50 | >5000 ppm | [9] |

| Bobwhite Quail (Colinus virginianus) | Reproductive NOEL | 800 ppm | [10] |

| Mallard Duck (Anas platyrhynchos) | Reproductive NOEL | 800 ppm | [10] |

Experimental Protocols

The ecotoxicological data presented in this guide are primarily generated using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories and studies.

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline details the methodology for determining the acute lethal toxicity of chemicals to fish.

-

Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).[11]

-

Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[12]

-

Concentrations: A range of at least five concentrations of the test substance is used.[12]

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[12]

-

Endpoint: The primary endpoint is the LC50 at 96 hours.[12]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of substances to Daphnia species.

-

Test Organism: Daphnia magna is the most commonly used species.[2]

-

Test Conditions: Young daphnids (<24 hours old) are exposed to the test substance for 48 hours.[9]

-

Concentrations: At least five concentrations of the test substance are typically used.[9]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[2]

-

Endpoint: The primary endpoint is the EC50 for immobilisation at 48 hours.[13]

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline is used to determine the effects of a substance on the growth of freshwater microalgae and cyanobacteria.

-

Test Organism: Common test species include Pseudokirchneriella subcapitata (green alga) and Anabaena flos-aquae (cyanobacterium).[14]

-

Test Conditions: Exponentially growing cultures of the test organism are exposed to the test substance for 72 hours.[15]

-

Concentrations: A minimum of five concentrations is used to elicit a concentration-response relationship.[15]

-

Measurement: Algal growth is measured as the increase in cell density over the test period.[14]

-

Endpoint: The EC50 for growth rate inhibition is calculated.[16]

OECD Guideline 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei)

This test evaluates the effects of chemicals on the reproductive output of earthworms.

-

Test Organism: Eisenia fetida or Eisenia andrei are the specified test species.[1]

-

Test Conditions: Adult earthworms are exposed to the test substance mixed into an artificial soil for 28 days.[1]

-

Observations: Mortality and sublethal effects (e.g., weight change) are assessed on the adult worms. The adults are then removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons. The number of juvenile worms is then counted.[17]

-

Endpoints: The LC50 for adult mortality and the EC50 and NOEC for reproduction (number of juveniles) are determined.[17]

OECD Guidelines 213 (Acute Oral Toxicity) and 214 (Acute Contact Toxicity) for Honey Bees

These guidelines are used to assess the acute toxicity of pesticides to honey bees through oral and contact exposure routes.

-

Test Organism: Adult worker honey bees (Apis mellifera).[18]

-

Test Conditions:

-

Oral (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance.[19]

-

Contact (OECD 214): A droplet of the test substance in a suitable solvent is applied to the dorsal thorax of the bees.

-

-

Concentrations: A range of at least five doses is used.[18]

-

Observations: Mortality and any behavioral abnormalities are recorded at 24, 48, and if necessary, up to 96 hours.[18]

-

Endpoint: The LD50 (dose that is lethal to 50% of the test bees) is calculated.[18]

Molecular Mechanisms and Signaling Pathways

The primary mode of action of bentazone is the inhibition of photosynthesis, which is specific to plants and other photosynthetic organisms. However, studies have indicated potential secondary mechanisms of toxicity in non-target animals, including oxidative stress and endocrine disruption.

Oxidative Stress

Exposure to bentazone has been shown to induce oxidative stress in some non-target organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates.

Endocrine Disruption

Some studies suggest that bentazone may have endocrine-disrupting properties. This can occur through various mechanisms, such as mimicking or blocking the action of natural hormones, or altering the synthesis and metabolism of hormones. Evidence points towards potential anti-androgenic and anti-estrogenic activity.

Conclusion

This compound exhibits a varied ecotoxicological profile. While its acute toxicity to many non-target organisms is relatively low, its primary mode of action as a photosynthesis inhibitor makes it particularly toxic to algae and other aquatic primary producers. Sublethal effects, such as the induction of oxidative stress and potential endocrine disruption, warrant further investigation to fully understand the long-term ecological risks associated with its use. The standardized experimental protocols outlined in this guide are essential for generating reliable data for comprehensive environmental risk assessments. Continued research into the molecular mechanisms of this compound toxicity in non-target animals will be crucial for refining our understanding of its potential impacts on ecosystem health.

References

- 1. Bentazone [sitem.herts.ac.uk]

- 2. This compound [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Bentazon | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bentazon and Non-target Organisms - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 6. EXTOXNET PIP - BENTAZON [extoxnet.orst.edu]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. researchgate.net [researchgate.net]

- 10. openknowledge.fao.org [openknowledge.fao.org]

- 11. This compound | C10H11N2NaO3S | CID 13124860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. Bentazon triggers the promotion of oxidative damage in the Portuguese ricefield cyanobacterium Anabaena cylindrica: response of the antioxidant system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. omicsdi.org [omicsdi.org]

- 15. researchgate.net [researchgate.net]

- 16. Oxidative Stress and Neurotoxicity Biomarkers in Fish Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Swimming Behavior of Daphnia magna Is Altered by Pesticides of Concern, as Components of Agricultural Surface Water and in Acute Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hyg.lf1.cuni.cz [hyg.lf1.cuni.cz]

An In-Depth Technical Guide to Bentazone-Sodium: Phytotoxicity and Mode of Action on Weeds

Introduction

Bentazone-sodium is a selective, post-emergence herbicide belonging to the benzothiadiazole chemical family, widely utilized for the control of broadleaf weeds and sedges in a variety of agricultural crops, including soybeans, rice, corn, and beans.[1][2][3][4] As a contact herbicide, its efficacy is dependent on direct application to weed foliage, where it acts to disrupt critical physiological processes.[1][2] This technical guide provides a comprehensive overview of the phytotoxic effects and the biochemical mode of action of bentazone (B1668011) on susceptible plant species, intended for an audience of researchers and scientists in the fields of agronomy, plant science, and herbicide development.

Mode of Action

The herbicidal activity of bentazone is primarily attributed to its function as a potent inhibitor of photosynthesis.[2][5][6] This action is complemented by the induction of severe oxidative stress, which accelerates cellular damage and leads to plant death.

Primary Mode of Action: Inhibition of Photosystem II (PSII)

Bentazone's principal target is the Photosystem II (PSII) complex located within the thylakoid membranes of chloroplasts.[1][5][7] It functions by interrupting the photosynthetic electron transport chain.[6][8] Specifically, bentazone competes with the native plastoquinone (B1678516) molecule (QB) for its binding site on the D1 protein of the PSII reaction center.[7][9] This binding is irreversible and effectively blocks the transfer of electrons from the primary quinone acceptor (QA) to QB.[5][7]

The blockage of electron flow leads to a rapid cessation of CO2 assimilation and the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation.[5] This immediate halt in photosynthesis starves the plant of energy, leading to growth stagnation and, ultimately, death.[5][6] Visible symptoms such as chlorosis and necrosis typically appear within a few days of application.[6]

Caption: Primary mode of action of Bentazone via inhibition of Photosystem II.

Secondary Mode of Action: Induction of Oxidative Stress

The inhibition of the PSII electron transport chain causes an over-reduction of the QA molecule. This high-energy state leads to the formation of triplet chlorophyll (B73375), which can react with molecular oxygen (O2) to produce highly reactive singlet oxygen (¹O₂), a type of Reactive Oxygen Species (ROS).[9] This oxidative stress is a major contributor to the rapid phytotoxicity observed.[9][10]

The accumulation of ROS leads to widespread cellular damage through:

-

Lipid Peroxidation: ROS attacks polyunsaturated fatty acids in cell membranes, compromising membrane integrity and leading to electrolyte leakage.[11]

-

Protein Damage: Oxidation of amino acids can lead to the inactivation of enzymes and structural proteins.[9]

-

Pigment Bleaching: Chlorophyll and other pigments are destroyed, contributing to the visible symptoms of chlorosis.

In response to this stress, plants may exhibit an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT), though this defense is often insufficient in susceptible species.[7][12]

Caption: Secondary mode of action involving ROS-induced oxidative stress.

Phytotoxicity and Selectivity

Visual Symptoms of Phytotoxicity

Following application, susceptible weeds exhibit a characteristic set of symptoms. Injury is typically confined to the foliage that has come into direct contact with the herbicide, as translocation within the plant is limited.[1]

-

Chlorosis: Leaves begin to yellow within a few days of application as chlorophyll is destroyed and photosynthesis is inhibited.[2][6]

-

Necrosis: The yellowed tissue quickly turns brown and dies, a condition known as necrosis.[1][6] This often begins at the leaf margins and progresses inward.[8]

-

Plant Death: The progressive loss of photosynthetic capacity and cellular integrity leads to the death of the weed.

Basis of Selectivity: Metabolic Detoxification

The selectivity of bentazone between tolerant crops and susceptible weeds is primarily due to the differential rates of herbicide metabolism.[13]

-

Tolerant Species (e.g., soybean, rice, corn) possess enzyme systems that rapidly detoxify bentazone. The primary metabolic pathway is aryl hydroxylation, catalyzed by cytochrome P450 monooxygenases, to form 6-hydroxy-bentazone and 8-hydroxy-bentazone.[4][13] These hydroxylated metabolites are then rapidly conjugated with glucose by glycosyltransferases (GTs), forming inactive, water-soluble glycosides that are sequestered in the vacuole.[7][13]

-

Susceptible Species either lack these metabolic pathways or exhibit them at a much slower rate.[13] This allows the active bentazone molecule to persist at the target site in the chloroplasts, leading to phytotoxicity.

References

- 1. Bentazon Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 2. agriculture.basf.com [agriculture.basf.com]

- 3. How Bentazone Delivers Targeted Weed Control in Modern Agriculture [jindunchemical.com]

- 4. mdpi.com [mdpi.com]

- 5. fao.org [fao.org]

- 6. chemicalwarehouse.com [chemicalwarehouse.com]

- 7. shrfbio.com [shrfbio.com]

- 8. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination and detection of reactive oxygen species (ROS), lipid peroxidation, and electrolyte leakage in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple Metabolism Pathways of Bentazone Potentially Regulated by Metabolic Enzymes in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide to Bentazone-Sodium: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Bentazone-sodium, a selective post-emergence herbicide. It details its molecular structure, chemical formula, and key physicochemical data. Furthermore, this document outlines detailed experimental protocols for its synthesis and quantitative analysis using various chromatographic techniques. The guide also illustrates its mechanism of action and a typical analytical workflow through diagrams.

Core Concepts: Molecular Structure and Chemical Formula

This compound is the sodium salt of Bentazone (B1668011), a benzothiadiazinone herbicide. The presence of the sodium ion increases its solubility in water, which is crucial for its application as a herbicide.

Chemical Formula: C₁₀H₁₁N₂NaO₃S[1]

IUPAC Name: Sodium 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide[2]

CAS Registry Number: 50723-80-3[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 262.26 g/mol | [1] |

| Appearance | Colorless to slightly brown crystalline solid | [3] |

| Water Solubility | 500 mg/L at 20°C (for Bentazone) | [3] |

| LogP | 1.85 | [4] |

| CAS Number | 50723-80-3 | [1] |

Mechanism of Action: Photosystem II Inhibition

Bentazone is a selective herbicide that acts by inhibiting photosynthesis in susceptible plant species. Its primary mode of action is the disruption of the photosynthetic electron transport chain in photosystem II (PSII). Bentazone binds to the D1 quinone-binding protein in the PSII complex, thereby blocking the binding of plastoquinone (B1678516) (PQ). This interruption of electron flow prevents the production of ATP and NADPH, which are essential for CO₂ fixation. The blockage of the electron transport chain also leads to the formation of reactive oxygen species, causing rapid cellular damage and ultimately, plant death.

The following diagram illustrates the inhibitory effect of Bentazone on the photosystem II electron transport chain.

Caption: Inhibition of electron transport in Photosystem II by Bentazone.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its quantitative analysis in environmental samples.

Synthesis of this compound from Bentazone

This protocol describes the laboratory-scale preparation of this compound from its parent compound, Bentazone.

Materials:

-

Bentazone (120 mg, 0.5 mmol)

-

Sodium hydroxide (B78521) (NaOH) (20 mg, 0.5 mmol)

-

Deionized water (approx. 10 mL)

-

Dimethylformamide (DMF) for recrystallization (optional)

Procedure:

-

Suspend 120 mg (0.5 mmol) of Bentazone in approximately 10 mL of deionized water in a suitable flask.

-

Add 20 mg (0.5 mmol) of sodium hydroxide to the suspension.

-

Stir the resulting clear solution overnight at room temperature.

-

Filter the solution to remove any unreacted material.

-

Allow the solvent to evaporate in an open container at room temperature. A white crystalline powder of this compound will be obtained after approximately one week.

-

For obtaining single crystals suitable for X-ray diffraction, the powder can be recrystallized from dimethylformamide (DMF).

Analysis of this compound in Water Samples by HPLC-UV

This protocol details the determination of Bentazone in water samples using High-Performance Liquid Chromatography with UV detection.

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge by passing 6 mL of methanol (B129727) followed by 6 mL of ultrapure water.

-

Acidify the water sample (e.g., 500 mL) to pH 4.6 with phosphoric acid.

-

Load the acidified sample onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 6 mL of ultrapure water.

-

Elute the analyte with 6 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol:Water (60:40, v/v), adjusted to pH 4.6 with phosphoric acid

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 230 nm

-

Injection Volume: 20 µL

The following diagram outlines the experimental workflow for the analysis of Bentazone in water samples.

Caption: Experimental workflow for the analysis of Bentazone in water samples.

This technical guide provides foundational information for researchers and scientists working with this compound. The detailed protocols and diagrams are intended to facilitate a deeper understanding of its chemical nature and analytical determination. For further information, consulting the cited references is recommended.

References

- 1. Method for preparing bentazone sodium salt powder - Eureka | Patsnap [eureka.patsnap.com]

- 2. US6252069B1 - Method for the production of 3-isopropyl-1H-2, 1,3-benzothiadiazine-4 (3H)-one-2,2-dioxide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-[D7]isopropylbenzo-2-thia-1,3-diazinon-(4)-2,2- dioxide ([D7]-bentazone) | RIVM [rivm.nl]

Bentazone-Sodium and Photosystem II: A Technical Examination of a Herbicidal Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentazone-sodium, a selective post-emergence herbicide, effectively controls broadleaf weeds in various crops by targeting a critical process in plant physiology: photosynthesis. This technical guide provides an in-depth analysis of the molecular interactions between this compound and Photosystem II (PSII), the primary site of its inhibitory action. Through a comprehensive review of experimental data and methodologies, this document elucidates the mechanism of action, presents quantitative data on its effects, and details the experimental protocols used to characterize this interaction. Visualizations of the inhibitory pathway and experimental workflows are provided to facilitate a deeper understanding of bentazone's impact on the photosynthetic electron transport chain.

Introduction: The Role of Photosystem II in Photosynthesis

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts. Its primary function is to capture light energy and initiate the process of photosynthesis by splitting water molecules, releasing oxygen, protons, and electrons. These electrons are then transferred through a series of carriers within the electron transport chain, ultimately leading to the production of ATP and NADPH, the energy currency of the cell. A key component of this electron transport chain is the D1 protein, which contains the binding site for a mobile electron carrier, plastoquinone (B1678516) (PQ), at the QB site. The sequential reduction of plastoquinone at this site is essential for maintaining the flow of electrons and, consequently, the entire photosynthetic process.

Mechanism of Action: Bentazone's Inhibition of Photosystem II

Bentazone (B1668011) acts as a potent inhibitor of photosynthetic electron transport at the level of Photosystem II.[1][2] Its primary mode of action is the competitive inhibition of plastoquinone binding at the QB site on the D1 protein.[3][4][5] By binding to this site, bentazone physically blocks the docking of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor, QA.[6][7][8]

This blockage leads to an accumulation of reduced QA (QA-), which cannot be reoxidized.[7] The cessation of electron flow halts the production of ATP and NADPH, but the plant's death is not primarily due to starvation.[3] Instead, the inhibition of electron transport leads to the formation of highly reactive and damaging molecules. The excess light energy absorbed by chlorophyll (B73375) cannot be dissipated through the normal photosynthetic pathway, resulting in the formation of triplet chlorophyll and singlet oxygen, a highly reactive oxygen species (ROS).[5][9] These ROS molecules cause rapid lipid peroxidation, protein damage, and pigment degradation, leading to cellular damage, visible as chlorosis and necrosis, and ultimately, plant death.[3][9]

Signaling Pathway of this compound's Inhibitory Action

The following diagram illustrates the sequence of events following the application of bentazone, leading to the inhibition of Photosystem II and subsequent phytotoxicity.

Quantitative Analysis of Bentazone's Effect on Photosystem II

The inhibitory effect of bentazone on PSII has been quantified in numerous studies using various parameters. These data are crucial for understanding its potency and for comparing it with other herbicides.

Inhibition of Photosystem II Activity

The half-maximal inhibitory concentration (IC50) is a common measure of a substance's effectiveness in inhibiting a specific biological or biochemical function. For bentazone, the IC50 for the inhibition of PSII-dependent electron transport is a key indicator of its herbicidal activity.

| Plant Species | Assay | Parameter | Bentazone Concentration | Result | Reference |

| Radish (isolated chloroplasts) | Photosystem II dependent oxygen evolution | IC50 | 10⁻⁴ M | 50% inhibition | [10] |

| Soybean (leaf discs) | Modulated chlorophyll fluorescence | Electron Transport Rate (ETR) | 500 µM | Decrease to almost zero | [1][11] |

| Soybean (leaf discs) | Modulated chlorophyll fluorescence | Photochemical efficiency of PSII | 500 µM | Decrease to almost zero | [1][11] |

| Soybean (leaf discs) | Modulated chlorophyll fluorescence | Photochemical quenching coefficient | 500 µM | Decrease to almost zero | [1][11] |

Effects on Chlorophyll a Fluorescence

Chlorophyll fluorescence is a sensitive and non-invasive tool for assessing the functional state of PSII. Inhibition of electron transport by bentazone leads to characteristic changes in fluorescence parameters. The maximum quantum yield of PSII (Fv/Fm) is a key indicator of photosynthetic efficiency.

| Organism | Parameter | Bentazone Concentration | Effect | Reference |

| Skeletonema costatum (marine diatom) | Maximum quantum yield of PSII (Fv/Fm) | EC50: 13.0 mg L⁻¹ | 50% effective concentration | [12] |

| Skeletonema costatum (marine diatom) | Maximum quantum yield of PSII (Fv/Fm) | LOEC: 2.81 mg L⁻¹ | Lowest observed effect concentration | [12] |

| Soybean (leaf discs) | Performance indices | 500 µM | ~70% decrease | [1][11] |

| Common Ragweed | Maximum quantum yield of PSII (Fv/Fm) | Recommended dose (1440 g ha⁻¹) | Significant reduction | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to study the effects of bentazone on Photosystem II.

Measurement of Chlorophyll a Fluorescence

This protocol is used to assess the impact of bentazone on the photosynthetic apparatus by measuring changes in chlorophyll fluorescence.

Methodology:

-

Plant Material: Leaf discs from plants such as soybean or sunflower are excised, or cultures of algae like Skeletonema costatum are prepared.[11][12]

-

Herbicide Treatment: The plant material is exposed to a range of bentazone concentrations.[11][12] A control group with no herbicide is also included.

-

Dark Adaptation: Before measurement, the samples are dark-adapted for a period (typically 20-30 minutes) to ensure that all PSII reaction centers are in an open state.

-

Fluorescence Induction: A portable or imaging fluorometer is used to measure the chlorophyll fluorescence transient (e.g., OJIP test) or modulated fluorescence.[1][11] A saturating pulse of light is applied to measure the maximum fluorescence (Fm), while the minimal fluorescence (Fo) is measured in the dark-adapted state.

-

Parameter Calculation: Key fluorescence parameters are calculated, including:

-

Fv/Fm = (Fm - Fo) / Fm: The maximum quantum yield of PSII photochemistry.

-

ETR (Electron Transport Rate): An estimate of the rate of photosynthetic electron transport through PSII.

-

qP (Photochemical Quenching): Reflects the proportion of open PSII reaction centers.

-

NPQ (Non-Photochemical Quenching): Indicates the dissipation of excess light energy as heat.

-

Photosystem II Activity Assay (Hill Reaction)

The Hill reaction assay measures the rate of photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DPIP), by isolated chloroplasts. This provides a direct measure of PSII activity.

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 7. Comparative effect of tenuazonic acid, diuron, bentazone, dibromothymoquinone and methyl viologen on the kinetics of Chl a fluorescence rise OJIP and the MR820 signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of the herbicide bentazon on growth and photosystem II maximum quantum yield of the marine diatom Skeletonema costatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation of Bentazone-Sodium in Aqueous Solutions: A Technical Guide to Hydrolysis and Photolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and photolysis of the herbicide Bentazone-sodium in aqueous solutions. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the degradation kinetics, influencing factors, and breakdown products of this compound. The information presented is collated from scientific studies and is intended to support environmental risk assessment and the development of effective analytical and remediation strategies.

Quantitative Data on Bentazone (B1668011) Degradation

The degradation of Bentazone in aqueous environments is primarily governed by hydrolysis and photolysis. The rates of these processes are significantly influenced by environmental factors such as pH, temperature, and the presence of other substances.

Hydrolysis

Bentazone is relatively stable to hydrolysis, particularly in acidic and neutral conditions. However, the rate of hydrolysis increases with rising pH and temperature.

Table 1: Hydrolysis Half-Lives of Bentazone under Various Conditions

| pH | Temperature (°C) | Fe³⁺ Concentration (mg/L) | Half-life (days) | Reference |

| 4.0 | 25 | 0 | 99 | [1] |

| 7.0 | 25 | 0 | 78 | [1] |

| 9.0 | 25 | 0 | 46 | [1] |

| 7.0 | 15 | 0 | - | [1] |

| 7.0 | 35 | 0 | - | [1] |

| 7.0 | 45 | 0 | - | [1] |

| 7.0 | 25 | 1 | - | [2] |

| 7.0 | 25 | 5 | - | [2] |

| 7.0 | 25 | 10 | - | [2] |

Note: Specific half-life values for all temperature and Fe³⁺ variations were not explicitly provided in the summarized text, but the accelerating effect was noted.

Photolysis

Photolysis is a more significant degradation pathway for Bentazone in aqueous solutions compared to hydrolysis. The rate of photolytic degradation is dependent on the light source and the presence of photosensitizing agents.

Table 2: Photolysis Half-Lives of Bentazone under Various Conditions

| Light Source | pH | Solvent/Fe³⁺ Concentration | Half-life (hours) | Reference |

| Mercury Lamp | 7.0 | - | 2.3 - 7.5 | [1] |

| Xenon Lamp | 7.0 | - | 2.3 - 7.5 | [1] |

| Xenon Arc | - | Distilled Water | 2.5 | [3] |

| Xenon Arc | - | Ebro River Water | < 1.0 (in 8h) | [3] |

Note: The range of photolysis half-lives from 2.3 to 7.5 hours was observed across different buffer solutions and concentrations of solvents (methanol, ethyl acetate) or Fe³⁺.[1] Photodecomposition was noted to be much faster under a mercury lamp than a xenon lamp.[1]

Degradation Products

Several degradation products of Bentazone have been identified from hydrolysis and photolysis studies.

Table 3: Identified Degradation Products of Bentazone

| Degradation Product | Formation Pathway(s) | Reference(s) |

| N-methyl bentazone | Hydrolysis, Photolysis | [1] |

| 6-OH bentazone / 8-OH bentazone | Hydrolysis, Photolysis | [1][3] |

| 2-amino-N-isopropylbenzamide (AIBA) | Hydrolysis | [4][5] |

| Anthranilic acid | Hydrolysis (of AIBA) | [4][5] |

| 2-(isopropylcarbamoyl)phenylsulfamic acid | Photolysis | [6] |

| 2-(1-hydroxypropane-2-yl)-1,2-dihydroindazol-3-one | Photolysis | [6] |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to investigate the hydrolysis and photolysis of Bentazone.

Hydrolysis Study Protocol

This protocol is based on the methodology described by Song et al. (2019).[1]

-

Preparation of Solutions:

-

Prepare buffer solutions at pH 4.0, 7.0, and 9.0.

-

Prepare a stock solution of Bentazone in a suitable solvent (e.g., methanol).

-

Spike the buffer solutions with the Bentazone stock solution to achieve the desired initial concentration.

-

For studying the effect of metal ions, add varying concentrations of Fe³⁺ (e.g., 1, 5, and 10 mg/L) to the buffer solutions.

-

-

Incubation:

-

Transfer the prepared solutions into sterile amber glass vials to prevent photolysis.

-

Incubate the vials in temperature-controlled chambers at different temperatures (e.g., 15, 25, 35, and 45 °C).

-

-

Sampling and Analysis:

-

Collect samples at predetermined time intervals.

-

Analyze the concentration of Bentazone and its degradation products using a suitable analytical method, such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

-

-

Data Analysis:

-

Determine the degradation kinetics and calculate the half-life (DT₅₀) of Bentazone under each condition.

-

Photolysis Study Protocol

This protocol is based on the methodologies described in the cited literature.[1][3]

-

Preparation of Solutions:

-

Prepare aqueous solutions of Bentazone in buffer solutions at different pH levels.

-

To study the effect of photosensitizers, add solvents like methanol (B129727) or ethyl acetate (B1210297) at various concentrations (e.g., 10%, 20%, 30%) or Fe³⁺.

-

-

Irradiation:

-

Place the solutions in a photochemical reactor equipped with a light source, such as a mercury lamp or a xenon lamp, to simulate environmental light conditions.

-

Maintain a constant temperature during the experiment.

-

-

Sampling and Analysis:

-

Withdraw samples at specific time intervals.

-

Analyze the samples for the concentration of Bentazone and its photoproducts using analytical techniques like UPLC-Q-TOF-MS or High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the photodegradation rate and the half-life of Bentazone under different light and solution conditions.

-

Visualizations

The following diagrams illustrate the degradation pathways and experimental workflows for the study of Bentazone.

Caption: Hydrolysis degradation pathway of Bentazone.

Caption: Photolysis degradation pathway of Bentazone.

Caption: General experimental workflow for degradation studies.

References

- 1. Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ars.usda.gov [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

Bentazone-Sodium Metabolism: A Comparative Analysis in Tolerant and Susceptible Plant Species

Abstract

Bentazone (B1668011) is a selective, post-emergence herbicide that controls broadleaf weeds by inhibiting photosynthesis. Its selectivity in crops like soybeans, rice, and corn is not based on differential uptake or translocation, but almost entirely on the plant's ability to rapidly metabolize the active compound into non-toxic forms. This technical guide provides an in-depth analysis of the metabolic pathways of bentazone in both tolerant and susceptible plant species. The primary mechanism of detoxification involves a two-phase process: rapid aryl hydroxylation by cytochrome P450 monooxygenases (CYPs), followed by glucose conjugation via glucosyltransferases (GTs). Tolerant species can metabolize 80-90% of absorbed bentazone within 24 hours, whereas susceptible species metabolize only 10-15% or less in the same period. This differential rate of metabolic detoxification is the critical determinant of bentazone selectivity. This paper details the core metabolic pathways, presents comparative quantitative data, outlines key experimental protocols for studying herbicide metabolism, and provides visual diagrams of the biochemical and experimental workflows.

Introduction

Bentazone is a widely used post-emergence contact herbicide for the selective control of broadleaf weeds and sedges in a variety of agricultural crops, including soybeans, beans, corn, and rice.[1][2] Its mode of action is the inhibition of photosynthetic electron transport at the photosystem II (PSII) complex, which blocks CO2 assimilation and leads to the death of susceptible plants.[2][3]

The basis for bentazone's selectivity is a classic example of metabolic detoxification. While most plants absorb the herbicide, tolerant species possess robust enzymatic systems that rapidly break it down into inactive metabolites, preventing it from reaching lethal concentrations at its target site in the chloroplasts.[4][5] Susceptible species lack this rapid metabolic capacity, leading to the accumulation of the active herbicide, subsequent inhibition of photosynthesis, and plant death.[6][7] Understanding the nuances of this metabolic process is crucial for developing new herbicide-tolerant crop varieties, managing weed resistance, and optimizing the safe and effective use of bentazone in agriculture. This guide will explore the biochemical pathways, enzymatic players, and experimental methodologies central to the study of bentazone metabolism.

Core Metabolic Pathway of Bentazone Detoxification

The detoxification of bentazone in tolerant plants is a swift, two-phase process primarily occurring in the leaves.

Phase I: Aryl Hydroxylation

The initial and rate-limiting step in bentazone detoxification is the hydroxylation of its aromatic ring.[6][7] This reaction is catalyzed by a family of enzymes known as cytochrome P450 monooxygenases (CYPs) .[6][8] These enzymes introduce a hydroxyl (-OH) group onto the bentazone molecule, typically at the 6th or 8th position of the aromatic ring, forming 6-hydroxy-bentazone and 8-hydroxy-bentazone.[4][7] The specific position of hydroxylation can differ between plant species. For instance, sorghum and Johnsongrass primarily produce 6-hydroxy-bentazone, while tolerant species like wheat, corn, and soybean produce both 6- and 8-hydroxy-bentazone.[6][7]

Phase II: Glucose Conjugation

Following hydroxylation, the metabolites are rapidly conjugated with glucose. This reaction is catalyzed by UDP-glucosyltransferases (UGTs) , which transfer a glucose molecule to the newly added hydroxyl group.[6] This conjugation step results in the formation of 6-O-glucoside-bentazone and 8-O-glucoside-bentazone.[9] These glycoside conjugates are water-soluble, biologically inactive, and can be safely sequestered in the vacuole or further metabolized into natural plant components like starch, protein, and lignin.[4][6][7] This rapid conjugation prevents the accumulation of the hydroxylated intermediates and effectively detoxifies the herbicide.

Comparative Metabolism: Tolerant vs. Susceptible Species

The key difference between tolerant and susceptible plants lies in the speed and efficiency of the detoxification pathway described above.

Rate of Metabolism

Tolerant species metabolize bentazone at a dramatically higher rate than susceptible ones. This rapid conversion prevents the herbicide from accumulating to toxic levels. In contrast, susceptible plants metabolize bentazone very slowly or not at all, allowing the active compound to inhibit photosynthesis effectively.[4][6][7]

| Plant Type | Species (Genotype) | % of Absorbed Bentazone Metabolized | Time After Treatment | Reference |

| Tolerant | Soybean ('Hill', 'Clark 63') | 80 - 90% | 24 hours | [9] |

| Susceptible | Soybean ('L78-3263', 'Hurrelbrink') | 10 - 15% | 24 hours | [9] |

| Tolerant | Rice, Corn, Wheat | Rapid Metabolism | Not Quantified | [6][7] |

| Susceptible | Various Weed Species | Little to no metabolism | Not Quantified | [4][6] |

Table 1: Comparative rates of bentazone metabolism in tolerant and susceptible soybean genotypes.

Metabolite Profile

The profile of metabolites found in plant tissues post-treatment directly reflects the metabolic capacity. Tolerant genotypes show a rapid decrease in the parent bentazone concentration and a corresponding increase in the glycosyl conjugates of 6- and 8-hydroxy-bentazone.[9] Susceptible genotypes, however, maintain high levels of the parent bentazone and do not form significant amounts of the detoxified hydroxy-conjugates.[9]

Uptake and Translocation

While metabolism is the primary determinant of selectivity, uptake and translocation have also been studied. Bentazone is absorbed by the leaves, and its uptake can be influenced by environmental factors such as temperature and relative humidity.[7][10] However, studies comparing tolerant and susceptible genotypes have found only minor differences in absorption and translocation, which do not correlate with the degree of tolerance.[9] For example, in both susceptible and tolerant soybean genotypes, the amount of absorbed bentazone that translocated out of the treated leaf was similarly low, ranging from 7 to 13 percent.[4][7] This confirms that differential translocation is not the basis for selectivity.

| Species | Genotype/Type | % of Absorbed ¹⁴C Translocated from Treated Leaf | Primary Translocation Pattern | Reference |

| Soybean | Tolerant & Susceptible | 7 - 13% | Slow acropetal | [4][7] |

| Rice | Tolerant | Low | Remained in treated/older leaves | [4][7] |

| Rice | Susceptible | High | To younger leaves | [4][7] |

| Corn | Tolerant | Not Specified | Equal acropetal and basipetal | [4][7] |

Table 2: Translocation of absorbed bentazone in various plant species.

Experimental Protocols for Studying Bentazone Metabolism

Investigating the fate of bentazone in plants typically involves the use of radiolabeled herbicides, allowing for precise tracking and quantification.

General Experimental Workflow

The standard methodology for an in-planta metabolism study uses ¹⁴C-labeled bentazone.

-

Plant Cultivation: Tolerant and susceptible plants are grown under controlled greenhouse or growth chamber conditions to a specific growth stage (e.g., second to third trifoliate leaf stage for soybean).

-

Herbicide Application: A precise amount of ¹⁴C-bentazone, often mixed with formulation adjuvants, is applied to a specific leaf surface (e.g., the central leaflet of the first trifoliate leaf).

-

Incubation: Plants are returned to the controlled environment for a set time course (e.g., 6, 24, 48, 72 hours).

-

Harvesting and Sectioning: At each time point, plants are harvested. The treated leaf is first washed with a solvent (e.g., 80% acetone) to recover unabsorbed ¹⁴C-bentazone. The plant is then dissected into parts: treated leaf, shoots above the treated leaf, shoots below, and roots.

-

Extraction: Each plant section is homogenized and extracted with a solvent series (e.g., methanol/water) to isolate the parent herbicide and its metabolites. Non-extractable residues are determined by combusting the remaining plant tissue.

-

Analysis and Quantification:

-

Liquid Scintillation Counting (LSC): Used to quantify the total radioactivity in the leaf wash, solvent extracts, and from combusted tissue, allowing for a complete ¹⁴C budget.[11][12]

-

Chromatography (HPLC/TLC): The radioactive extracts are analyzed using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[13] By comparing the retention times or Rf values with analytical standards of bentazone, 6-hydroxy-bentazone, and 8-hydroxy-bentazone, the different compounds can be separated and quantified.

-

Autoradiography: Whole plants are pressed, dried, and exposed to X-ray film to create a visual image of how the ¹⁴C-herbicide and its metabolites are distributed throughout the plant.[11][13]

-

In Vitro Enzyme Assays

To identify the specific enzymes responsible for metabolism, in vitro assays are conducted.

-

Microsome Isolation: Microsomes, which are vesicle-like artifacts of the endoplasmic reticulum containing CYPs, can be isolated from plant tissues. These can be used in assays with bentazone as a substrate to confirm P450-mediated hydroxylation activity.

-

Heterologous Expression: Genes suspected of encoding for herbicide-metabolizing enzymes (e.g., specific CYPs from the CYP81A family) can be expressed in a heterologous system like yeast or E. coli.[14][15] The purified recombinant enzymes are then tested directly for their ability to metabolize bentazone, confirming their function.

Conclusion

The selectivity of bentazone-sodium is a clear and well-documented case of metabolic detoxification. The difference between a tolerant crop and a susceptible weed is not a question of if the herbicide is absorbed, but rather how fast it can be neutralized. Tolerant species employ a highly efficient, two-step enzymatic defense involving cytochrome P450 monooxygenases for hydroxylation and glucosyltransferases for conjugation. This rapid metabolic cascade transforms the active herbicide into harmless conjugates before it can cause irreversible damage to the photosynthetic machinery. In contrast, susceptible species lack this rapid metabolic capacity, leading to herbicide accumulation and death. The quantitative data consistently show a stark contrast in metabolic rates, firmly establishing this differential metabolism as the core mechanism of bentazone selectivity in plants. This knowledge is fundamental for the continued development of crop protection strategies and the management of herbicide-based weed control systems.

References

- 1. Bentazon is a selective contact (foliar) herbicide - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 2. Bentazon Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 3. fao.org [fao.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. EXTOXNET PIP - BENTAZON [extoxnet.orst.edu]

- 6. Tolerance Mechanism for Bentazone - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Bentazon Metabolism in Tolerant and Susceptible Soybean (Glycine max) Genotypes | Weed Science | Cambridge Core [cambridge.org]

- 10. Bentazone Effectivity Modulated by Environmental Conditions - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 11. METHODOLOGIES TO STUDY THE BEHAVIOR OF HERBICIDES ON PLANTS AND THE SOIL USING RADIOISOTOPES - Advances in Weed Science [awsjournal.org]

- 12. scielo.br [scielo.br]

- 13. Absorption, Translocation, and Metabolism of Bentazon in Sunflower (Helianthus annum) | Weed Science | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Fate of Bentazone-Sodium in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of Bentazone-sodium metabolites in soil. Bentazone (B1668011), a selective post-emergence herbicide, undergoes microbial degradation in the soil, leading to the formation of several metabolic byproducts. Understanding the nature and quantity of these metabolites is crucial for environmental risk assessment and regulatory compliance. This document outlines the primary degradation pathways, presents quantitative data on metabolite formation, and details the experimental protocols for their identification and quantification.

Degradation Pathway of Bentazone in Soil

The primary metabolic transformation of bentazone in soil involves hydroxylation and N-methylation, as well as cleavage of the thiadiazine ring structure. The main metabolites identified are 6-hydroxybentazone (B30596) (6-OH-bentazone), 8-hydroxybentazone (8-OH-bentazone), N-methylbentazone, 2-amino-N-isopropylbenzamide (AIBA), and anthranilic acid.[1][2][3] Hydroxylated metabolites can be rapidly incorporated into soil organic matter as bound residues, making their detection challenging.[1][2]

Below is a diagram illustrating the degradation pathway of Bentazone in soil.

Quantitative Analysis of Bentazone and its Metabolites

The dissipation of bentazone in soil is accompanied by the formation of various metabolites. The rate of degradation and the concentration of metabolites can be influenced by factors such as soil type, tillage practices, and previous exposure to the herbicide.[1][2] The half-life of bentazone in soil can range from approximately 4.6 to 49.5 days.[1][3]

Table 1: Quantitative Data on Bentazone Metabolites in Soil

| Metabolite | Maximum Observed Concentration (% of Applied ¹⁴C) | Time (days after application) | Soil Conditions | Reference |

| N-Methylbentazone | 1.7 - 5.8% | 48 | Varies (conventional and no-tillage) | [1][2] |

| 6-OH-Bentazone and 8-OH-Bentazone | Transient and not consistently quantified | - | - | [1] |

| AIBA | Transient and not consistently quantified | - | - | [1] |

| Anthranilic Acid | Transient and not consistently quantified | - | - | [1] |

| Non-extractable Residues | Increased over time | 48 | - | [1][2] |

| Mineralization (¹⁴CO₂) | 12 - 18% (history soils) | 48 | - | [1][2] |

| Mineralization (¹⁴CO₂) | 2 - 3% (non-history soils) | 22 | - | [1][2] |

Experimental Protocols for Metabolite Identification

The identification and quantification of bentazone and its metabolites in soil require robust analytical methodologies. The following sections detail the key experimental procedures for extraction, separation, and detection.

Soil Sample Extraction

A common procedure for extracting bentazone and its metabolites from soil involves solvent extraction.

-

Sample Preparation: Air-dry soil samples and pass them through a 2 mm sieve.

-

Extraction: Shake a known weight of soil (e.g., 50 g) with an extraction solvent. A typical solvent mixture is 80:20 methanol:0.01 M CaCl₂.[1][2] The soil-to-solvent ratio and shaking time should be optimized (e.g., 60 mL of solvent for 18 hours).[1][2]

-

Centrifugation and Filtration: Centrifuge the mixture and collect the supernatant. The extract may be filtered to remove particulate matter.

-

Solid-Phase Extraction (SPE) Clean-up: For cleaner samples, an SPE step can be employed. Acidify the aqueous extract to pH 2.0 and pass it through a C18 SPE column. Elute the trapped analytes with methanol.[1]

Below is a workflow diagram for the soil extraction and analysis process.

Chromatographic Separation and Detection

Thin-Layer Chromatography (TLC)

TLC is a useful technique for the initial screening and separation of bentazone and its metabolites.

-

Stationary Phase: Silica gel plate (250 µm thick).[1]

-

Mobile Phase: A common solvent system is benzene:dioxane:isopropyl alcohol:formic acid (60:10:5:1 v/v/v/v).[1]

-

Detection: Metabolites can be identified by comparing their Rf values to those of analytical standards.[1] A BioScan System 200 imaging scanner can be used for quantification of radiolabeled compounds.[1]

Table 2: Rf Values of Bentazone and its Metabolites in TLC

| Compound | Rf Value |

| 6-Hydroxybentazone | 0.28 |

| 8-Hydroxybentazone | 0.28 |

| Bentazone | 0.35 |

| Anthranilic Acid | 0.44 |

| AIBA | 0.75 |

| N-Methylbentazone | 0.94 |

| (Source:[1]) |

High-Performance Liquid Chromatography (HPLC)

HPLC provides better resolution and quantification capabilities compared to TLC.

-

Column: Alltima C18 column (250 mm × 4.6 mm, 5 µm).[1]

-

Mobile Phase: A gradient elution is typically used, for example, starting with 50:50 water (acidified to pH 2.0 with acetic acid):acetonitrile, changing to 30:70, and then returning to 50:50.[1]

-

Flow Rate: 1 mL min⁻¹.[1]

-

Detection:

Table 3: HPLC Retention Times (tR) of Bentazone and its Metabolites

| Compound | Retention Time (tR) (min) |

| Anthranilic Acid | 4.5 |

| 6-Hydroxybentazone | 5.0 |

| 8-Hydroxybentazone | 5.0 |

| AIBA | 5.2 |

| Bentazone | 5.8 |

| N-Methylbentazone | 9.0 |

| (Source:[1]) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the definitive identification and quantification of bentazone and its metabolites.

-

Sample Preparation: Solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge is often employed for sample cleanup, especially for complex matrices like blood.[4]

-

Chromatography: Separation is typically achieved on a C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in methanol.[4]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[4]

-

Detection: Selective reaction monitoring (SRM) is used for the identification and quantification of the target analytes.[4]

This in-depth guide provides a solid foundation for researchers and scientists involved in the environmental analysis of this compound. The detailed methodologies and quantitative data serve as a valuable resource for designing and executing studies to monitor the fate of this herbicide in the soil environment.

References

The Intricate Dance of Bentazone-Sodium in Soil: A Technical Guide to Sorption and Desorption

For Researchers, Scientists, and Drug Development Professionals